molecular formula C31H42N2O2 B12511904 2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole

2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12511904
M. Wt: 474.7 g/mol
InChI Key: GACZHSJWUGWHBO-UHFFFAOYSA-N
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Description

2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes tert-butylphenyl groups and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, followed by the introduction of the tert-butylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole rings or the tert-butylphenyl groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene

Uniqueness

Compared to similar compounds, 2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of tert-butylphenyl groups and oxazole rings. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H42N2O2

Molecular Weight

474.7 g/mol

IUPAC Name

2-[1,3-bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C31H42N2O2/c1-21-19-34-27(32-21)31(28-33-22(2)20-35-28,17-23-9-13-25(14-10-23)29(3,4)5)18-24-11-15-26(16-12-24)30(6,7)8/h9-16,21-22H,17-20H2,1-8H3

InChI Key

GACZHSJWUGWHBO-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C

Origin of Product

United States

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